
(2E,6Z)-Octa-2,6-dienol structural formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2E,6Z)-Octa-2,6-dienol

Cat. No.: B15177660 Get Quote

Technical Guide: (2E,6Z)-Octa-2,6-dienol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(2E,6Z)-Octa-2,6-dienol is a polyunsaturated fatty alcohol with the molecular formula C₈H₁₄O.

Its structure is characterized by an eight-carbon chain containing two double bonds at positions

2 and 6, and a primary alcohol functional group at position 1. The stereochemistry of the double

bonds is E (trans) at the C2-C3 position and Z (cis) at the C6-C7 position. While this specific

isomer is not extensively characterized in scientific literature, its structural motifs are found in

various naturally occurring compounds, suggesting potential for interesting biological activities.

This guide provides a summary of its chemical properties, a proposed synthesis protocol, and

expected analytical data based on its structure.

Chemical Structure and Properties
The fundamental properties of (2E,6Z)-Octa-2,6-dienol are summarized below.
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Property Value Citation

IUPAC Name (2E,6Z)-octa-2,6-dien-1-ol [1]

Molecular Formula C₈H₁₄O [1]

Molecular Weight 126.20 g/mol [1]

CAS Number 97259-62-6 [1]

Canonical SMILES C/C=C\CC/C=C/CO

InChI Key
ONYJRUXYOCZIAW-

BRXUXDTNSA-N
[1]

Synthesis Protocol
A specific, peer-reviewed synthesis for (2E,6Z)-Octa-2,6-dienol is not readily available in the

literature. However, a plausible and highly effective method for its preparation is the

stereoselective reduction of the corresponding aldehyde, (2E,6Z)-Octa-2,6-dienal, which is

commercially available. The following protocol describes a standard reduction using sodium

borohydride (NaBH₄), a mild and selective reducing agent for aldehydes.

Proposed Synthesis: Reduction of (2E,6Z)-Octa-2,6-
dienal
This protocol is a standard procedure for the reduction of an α,β-unsaturated aldehyde to the

corresponding allylic alcohol.

Materials:

(2E,6Z)-Octa-2,6-dienal

Sodium borohydride (NaBH₄)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve (2E,6Z)-Octa-2,6-dienal (1.0 eq) in anhydrous methanol (approximately 0.1 M

solution) in a round-bottom flask equipped with a magnetic stir bar.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20

minutes. Monitor the reaction for gas evolution.

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

aldehyde is consumed.

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Remove the methanol under reduced pressure using a rotary evaporator.

Transfer the remaining aqueous layer to a separatory funnel and extract the product with

dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude (2E,6Z)-Octa-2,6-dienol.

Purify the crude product via flash column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexanes.

Analytical Data (Expected)
No experimental spectroscopic data for (2E,6Z)-Octa-2,6-dienol has been found in the

searched literature. The following tables present the expected analytical data based on the

chemical structure and standard spectroscopic principles.

Expected ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for (2E,6Z)-Octa-2,6-dienol in
CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Position
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 ~4.1 - 4.2 d ~6-7

2 ~5.6 - 5.8 dt ~15 (trans), ~6-7

3 ~5.5 - 5.7 dt ~15 (trans), ~7

4 ~2.1 - 2.2 q ~7

5 ~2.2 - 2.3 q ~7

6 ~5.3 - 5.5 dt ~11 (cis), ~7

7 ~5.2 - 5.4 dt ~11 (cis), ~7

8 ~0.9 - 1.0 t ~7.5

OH Variable (broad s) s N/A

Table 2: Expected ¹³C NMR Chemical Shifts
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Carbon Position Expected Chemical Shift (δ, ppm)

1 ~63 - 64

2 ~128 - 130

3 ~132 - 134

4 ~31 - 32

5 ~26 - 27

6 ~123 - 125

7 ~130 - 132

8 ~13 - 14

Expected IR and MS Data
Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (sp²) 3000 - 3100 Medium

C-H stretch (sp³) 2850 - 3000 Medium

C=C stretch (alkene) 1650 - 1680 Medium

C-O stretch (alcohol) 1000 - 1260 Strong

=C-H bend (trans) 960 - 970 Strong

=C-H bend (cis) 675 - 730 Strong

Table 4: Expected Mass Spectrometry Data
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Analysis Type Expected Result

Molecular Ion [M]⁺ m/z = 126.10

Major Fragments

Expected fragments from loss of H₂O

(m/z=108), loss of C₂H₅ (m/z=97), and other

allylic cleavages.

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or associated signaling pathways for (2E,6Z)-Octa-2,6-dienol. However, other

unsaturated C8 alcohols and structurally related terpenoids, such as geraniol, are known to

exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and insect-

repellent properties. It is plausible that (2E,6Z)-Octa-2,6-dienol could exhibit similar activities,

but this would require experimental validation.

Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of

(2E,6Z)-Octa-2,6-dienol from its corresponding aldehyde.
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Start: (2E,6Z)-Octa-2,6-dienal in MeOH

1. Cool to 0°C
2. Add NaBH4

Stir at 0°C for 1h

Quench with aq. NH4Cl

Concentrate (Rotovap)

Extract with DCM

Wash with Brine

Dry over MgSO4

Flash Column Chromatography

Final Product:
(2E,6Z)-Octa-2,6-dienol

Click to download full resolution via product page

Caption: Proposed synthesis and purification workflow for (2E,6Z)-Octa-2,6-dienol.
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Signaling Pathways
Information regarding signaling pathways modulated by (2E,6Z)-Octa-2,6-dienol is not

available in the current scientific literature. Further research would be required to identify any

such interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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